Self-Dimerization in DNA-like Oligomers
A study by Kurosaki et al. (2018) demonstrated that 2-aminopyrimidin-4-one (2-Aminoisocytosine) can self-dimerize to form a novel base pair, a property not observed with its parent compound, isocytosine (2-aminouracil) [1]. This self-dimerization is critical for forming higher-order DNA-like structures. The research further showed that a non-natural DNA-like oligomer, synthesized with 2-Aminoisocytosine, exhibited reversible duplex formation under specific conditions, confirming its functional integration into an artificial genetic system [1].
| Evidence Dimension | Base-Pairing Behavior in DNA-like Oligomer |
|---|---|
| Target Compound Data | Forms a novel base pair via self-dimerization and exhibits reversible duplex formation. |
| Comparator Or Baseline | Isocytosine (2-aminouracil) - Does not exhibit this self-dimerization property; requires a partner base like isoguanine for base-pairing. |
| Quantified Difference | Qualitative difference in base-pairing mechanism (self-dimerization vs. heterodimerization). The synthetic oligomer with 2-Aminoisocytosine demonstrated reversible duplex formation, a key functional property. |
| Conditions | Solid-phase synthesis of non-natural DNA-like oligomer with alkynyl C-nucleotide linkage; structural analysis by spectroscopy. |
Why This Matters
This unique self-dimerization property enables the creation of DNA-like systems with an 'odd' number of genetic alphabets, a fundamental advancement for expanding the genetic code beyond natural base pairs.
- [1] Kurosaki F, Chiba J, Inouye M. Design and synthesis of a DNA-like structure composed of alkynyl C-nucleotide with 2-aminopyrimidin-4-one as a nucleobase. Heterocycles. 2018;97(2):1149-1156. View Source
